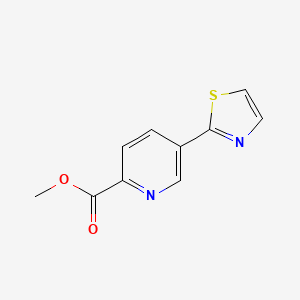

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(1,3-thiazol-2-yl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-14-10(13)8-3-2-7(6-12-8)9-11-4-5-15-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCFYORGOSQJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Coupling via Suzuki-Miyaura Reaction

This method involves the coupling of a thiazole boronic acid with a halogenated pyridine derivative using a palladium catalyst.

-

- Thiazole boronic acid

- Halogenated pyridine derivative (e.g., 5-bromopyridine-2-carboxylate)

- Pd(PPh$$3$$)$$4$$

- K$$2$$CO$$3$$

- Water and toluene

-

- The reaction is typically carried out under reflux in a mixture of water and toluene.

- The catalyst and base are added to the mixture of the thiazole boronic acid and the halogenated pyridine derivative.

-

- The yield can vary depending on the specific conditions and reagents used, but generally ranges from 60% to 80%.

- Purification is often achieved through column chromatography.

Method B: Direct Arylation

This method involves the direct arylation of the pyridine ring with a thiazole derivative using a palladium catalyst.

-

- Pyridine-2-carboxylate

- Thiazole derivative (e.g., 2-bromothiazole)

- Pd(OAc)$$_2$$

- PivOH

- K$$2$$CO$$3$$

-

- The reaction is typically conducted at elevated temperatures (around 100°C) in a solvent like toluene or DMF.

- The catalyst and base are added to the mixture of the pyridine and thiazole derivatives.

-

- Yields can range from 50% to 70%.

- Purification is often necessary to remove impurities.

Method C: Stille Coupling

This method involves the coupling of a stannylated thiazole with a halogenated pyridine derivative.

-

- Stannylated thiazole

- Halogenated pyridine derivative

- Pd(PPh$$3$$)$$4$$

- DMF

-

- The reaction is typically carried out at elevated temperatures (around 100°C) in DMF.

- The catalyst is added to the mixture of the stannylated thiazole and the halogenated pyridine derivative.

-

- Yields can range from 60% to 80%.

- Purification is often achieved through column chromatography.

Comparison of Preparation Methods

| Method | Reagents | Conditions | Yield Range | Advantages/Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Thiazole boronic acid, halogenated pyridine, Pd(PPh$$3$$)$$4$$, K$$2$$CO$$3$$ | Reflux in water/toluene | 60-80% | Advantages: High yield, mild conditions. Disadvantages: Requires boronic acid. |

| Direct Arylation | Pyridine-2-carboxylate, thiazole derivative, Pd(OAc)$$2$$, PivOH, K$$2$$CO$$_3$$ | Elevated temperature in toluene/DMF | 50-70% | Advantages: Simple setup, fewer reagents. Disadvantages: Lower yield, harsh conditions. |

| Stille Coupling | Stannylated thiazole, halogenated pyridine, Pd(PPh$$3$$)$$4$$, DMF | Elevated temperature in DMF | 60-80% | Advantages: High yield, versatile. Disadvantages: Toxicity of tin reagents. |

Research Findings and Challenges

The synthesis of this compound poses several challenges, including the need for efficient coupling reactions and the handling of sensitive reagents. Recent research has focused on optimizing reaction conditions and exploring new catalysts to improve yields and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Properties

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate has shown promising anticancer activity. Recent studies have synthesized novel pyridine-thiazole hybrid molecules that exhibit significant cytotoxic effects against various cancer cell lines, including breast, colon, and lung carcinomas. For instance, one derivative demonstrated an IC50 value of 0.57 µM against HL-60 leukemia cells, indicating potent activity compared to normal human keratinocytes where the IC50 was >50 µM .

Mechanisms of Action

The anticancer effects are attributed to the inhibition of key protein kinases involved in tumor growth. Notably, compounds derived from this class have been reported to inhibit c-Met kinase (linked to anti-leukemic activity) and CDK1 (associated with anti-melanoma effects) among others . These mechanisms suggest a multifaceted approach to targeting cancer cells while sparing normal cells.

Antimicrobial Activity

Research indicates that this compound derivatives possess antibacterial properties. Some synthesized compounds have shown efficacy against resistant strains such as MRSA and Pseudomonas aeruginosa. The structure-activity relationship (SAR) studies revealed that modifications to the thiazole and pyridine moieties can enhance antibacterial potency .

Anticonvulsant Activity

Thiazole derivatives, including this compound, have been evaluated for anticonvulsant properties. Certain analogues exhibited high anticonvulsant activity in animal models, suggesting potential use in treating epilepsy and related disorders. The SAR analysis highlighted the importance of specific substituents on the thiazole ring for enhancing anticonvulsant efficacy .

Pain Management

Emerging research has identified thiazole-containing compounds as potential modulators of pain pathways. This compound has been implicated in the modulation of TRPV3 channels, which are involved in pain perception. This suggests a possible application in developing new analgesics for chronic pain conditions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as cyclocondensation reactions and Claisen-Schmidt condensation are commonly employed to construct the thiazole-pyridine framework . Physico-chemical characterization methods, including NMR and mass spectrometry, are utilized to confirm the structure and purity of synthesized compounds.

Table: Summary of Biological Activities

| Activity Type | Compound/Derivative | IC50 (µM) | Notes |

|---|---|---|---|

| Anticancer | Pyridine-thiazole hybrid | 0.57 (HL-60) | Selective for cancer cells over normal cells |

| Antimicrobial | Various derivatives | Varies | Effective against MRSA and Pseudomonas aeruginosa |

| Anticonvulsant | Thiazole-linked compounds | Varies | High efficacy in animal models |

| Pain Modulation | TRPV3 modulators | TBD | Potential for chronic pain treatment |

Mechanism of Action

The mechanism of action of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with specific receptors. For example, thiazole derivatives are known to inhibit enzymes like inosine monophosphate dehydrogenase (IMPDH) and tumor necrosis factor (TNF-α), leading to antiproliferative and anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzoate

- Structure : Features a dichlorobenzoate ester attached to the thiazole ring.

Functional Analogues in Drug Discovery

SIB-1757 and SIB-1893

- Structure: SIB-1757 (6-methyl-2-(phenylazo)-3-pyridinol) and SIB-1893 ((E)-2-methyl-6-(2-phenylethenyl)pyridine) lack the thiazole moiety but share pyridine-based scaffolds.

- Biological Activity: Both are noncompetitive mGluR5 antagonists (IC₅₀: 0.29–0.37 µM), demonstrating selectivity over mGluR1 (IC₅₀ > 100 µM) .

- Divergence : Unlike this compound, these compounds prioritize aromatic substituents over heterocyclic fusion, highlighting how structural variations dictate receptor specificity.

CDK2/Cyclin A Inhibitors (e.g., Compound 12a)

- Structure: Derivatives like 12a (4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carboxylate) feature pyrimidine-thiazole cores.

- Activity : Inhibit CDK2/cyclin A with IC₅₀ values < 50 nM, attributed to hydrogen bonding with kinase hinge regions .

- Contrast : The pyrimidine ring in 12a provides additional hydrogen-bonding sites absent in the target compound, underscoring the importance of core heterocycles in kinase inhibition.

Comparative Data Table

Key Findings

Synthesis Flexibility : this compound is synthesized via solvent evaporation, contrasting with nitrile coupling or HTS-derived routes for analogues .

Biological Specificity : Thiazole-pyridine hybrids show divergent targets (kinases vs. mGluR5), dictated by substituent positioning and core heterocycles .

Physicochemical Trade-offs : Ester groups enhance lipophilicity but may reduce metabolic stability compared to carboxamides or bulky benzoates .

Biological Activity

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Target Interactions

this compound interacts with various biological targets, influencing multiple biochemical pathways. Thiazole derivatives are known to modulate enzyme activity and receptor signaling, which can lead to therapeutic effects such as:

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Inhibiting pro-inflammatory cytokines and mediators.

- Antimicrobial Properties : Exhibiting activity against bacteria and fungi.

- Antitumor Effects : Inducing apoptosis in cancer cells and inhibiting tumor growth.

Cellular Effects

The compound has been shown to affect cellular processes significantly. It can alter gene expression, impact cell signaling pathways, and modify cellular metabolism. For instance, studies indicate that it induces apoptosis in cancer cell lines by inhibiting specific pathways linked to cell survival.

Molecular Mechanism

At the molecular level, this compound binds to enzymes and receptors, leading to alterations in their activity. This binding can inhibit inflammatory enzymes, thereby reducing inflammation and associated symptoms .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent. Lower doses may provide beneficial effects such as anti-inflammatory or antioxidant activities, while higher doses could lead to cytotoxic effects or organ damage.

Case Studies and Research Findings

-

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thiazole derivatives, including this compound. The compound demonstrated significant inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent . -

Anti-inflammatory Properties

In vitro tests showed that this compound effectively reduced inflammation markers in cell cultures. The IC50 values for anti-inflammatory activity ranged from 46.29 to 100.60 μg/mL across different thiazole derivatives, highlighting the compound's potential in managing inflammatory diseases . -

Antitumor Activity

Research on pyridine-thiazole hybrids revealed that this compound exhibited high antiproliferative activity against various cancer cell lines, including those from breast, lung, and colon carcinomas. The compound's mechanism involved the downregulation of anti-apoptotic proteins, promoting cell death in malignant cells .

Summary Table of Biological Activities

Q & A

Q. Key Optimization Factors :

- Temperature : Reactions often proceed optimally at 60–80°C to balance reactivity and side-product formation .

- Purification : Flash chromatography with DCM/MeOH (99:1) resolves polar impurities, yielding 40–49% for similar pyridine-thiazole hybrids .

How can researchers characterize the structural and electronic properties of this compound?

- Spectroscopy :

- X-ray crystallography : Resolve π-stacking between thiazole and pyridine rings, as seen in structurally similar compounds .

- Computational Studies : DFT calculations predict HOMO/LUMO distributions, guiding reactivity analysis .

What are the key considerations for ensuring the stability and proper storage of this compound?

- Storage : Keep at –20°C under argon to prevent ester hydrolysis or thiazole oxidation .

- Handling : Use gloveboxes for air-sensitive reactions; avoid prolonged exposure to moisture .

- Decomposition Signs : Discoloration (yellowing) or precipitate formation indicates degradation; monitor via TLC .

What biological targets or enzymatic pathways has this compound been implicated in, based on structural analogs?

- O-GlcNAcase (OGA) Inhibition : Thiazole-pyridine hybrids exhibit affinity for OGA’s active site, mimicking acetamido-group interactions (IC₅₀ ~50–100 nM for related compounds) .

- Antimicrobial Activity : Thiazole derivatives disrupt bacterial membrane synthesis via FabH enzyme inhibition .

How can contradictory data regarding the compound’s reactivity or biological activity be systematically analyzed?

- Control Experiments : Replicate reactions under varying conditions (e.g., solvent polarity, catalyst loading) to identify yield discrepancies .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., methyl → trifluoromethyl) to isolate electronic vs. steric effects .

- Kinetic Studies : Compare enzymatic inhibition constants (Km, Vmax) across assays to resolve variability in bioactivity .

What advanced computational strategies can predict the interaction mechanisms between this compound and potential protein targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand binding to OGA’s catalytic pocket (docking scores <–8 kcal/mol suggest strong affinity) .

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å indicates robust binding) .

- QM/MM Calculations : Probe electronic transitions during enzyme inhibition using hybrid quantum-mechanical/molecular-mechanical methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.